molecular formula C6H10BrN3 B1277820 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine CAS No. 1000802-70-9

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1277820
CAS No.: 1000802-70-9
M. Wt: 204.07 g/mol
InChI Key: UMQTYNMMQRQZLZ-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is an organic compound that features a pyrazole ring substituted with a bromine atom at the fourth position and an amine group attached to a three-carbon propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

    Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate or sodium hydride to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, hydrogen peroxide, or oxone can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 3-(1H-pyrazol-1-yl)propan-1-amine derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives of the amine group.

    Reduction Reactions: Products include dihydropyrazoles or other reduced forms of the pyrazole ring.

Scientific Research Applications

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used to study the effects of pyrazole derivatives on various biological systems, including enzyme inhibition and receptor binding.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of pyrazole-containing compounds in cellular processes.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amine group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)propan-1-amine: Lacks the bromine substituent, which may affect its reactivity and binding properties.

    3-(4-chloro-1H-pyrazol-1-yl)propan-1-amine: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Uniqueness

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This uniqueness can be leveraged in the design of novel compounds with desired properties for various applications.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQTYNMMQRQZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000802-70-9
Record name 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine
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